molecular formula C10H12FNO2 B13048631 (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

Cat. No.: B13048631
M. Wt: 197.21 g/mol
InChI Key: CMVRGFJFMYYGNG-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is a chiral chroman derivative of interest in medicinal chemistry and drug discovery. This compound features a defined (3S,4S) stereochemistry and key functional groups, including an amino group and a hydroxyl group on the chroman ring system, alongside a fluorine atom and a methyl substituent . Fluorine atoms are often incorporated into lead compounds to modulate their lipophilicity, metabolic stability, and binding affinity to biological targets . Compounds with this structural motif are frequently investigated as potential ligands for enzymes and receptors. Based on analyses of similar fluorinated chroman derivatives, this scaffold shows potential for various biological activities, which may include anti-inflammatory or neuroprotective effects . Its mechanism of action is hypothesized to involve interactions with specific biological macromolecules, such as enzymes, potentially modulating key biochemical pathways . Researchers value this compound as a versatile synthetic intermediate or a potential lead structure for developing therapies for conditions such as inflammatory, cell proliferative, and immune-related diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S,4S)-4-amino-7-fluoro-5-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C10H12FNO2/c1-5-2-6(11)3-8-9(5)10(12)7(13)4-14-8/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1

InChI Key

CMVRGFJFMYYGNG-GMSGAONNSA-N

Isomeric SMILES

CC1=CC(=CC2=C1[C@@H]([C@@H](CO2)O)N)F

Canonical SMILES

CC1=CC(=CC2=C1C(C(CO2)O)N)F

Origin of Product

United States

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

  • Molecular formula: C10H12FNO2
  • Molecular weight: 197.21 g/mol
  • Key structural features: chroman bicyclic core, fluorine substitution at the 7-position, methyl group at the 5-position, amino group at the 4-position, and hydroxyl group at the 3-position with defined stereochemistry (3S,4S).

The synthesis challenges include:

  • Achieving high stereoselectivity at two adjacent chiral centers (3S,4S).
  • Introducing fluorine at the 7-position without affecting other reactive sites.
  • Functional group transformations to install amino and hydroxyl groups at precise positions.

Preparation Methods

General Synthetic Strategy

The synthesis of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL generally follows a multi-step approach involving:

  • Construction of the chroman ring system.
  • Introduction of the fluorine substituent at the aromatic ring.
  • Installation of the amino and hydroxyl groups at the 4- and 3-positions, respectively.
  • Control of stereochemistry through chiral auxiliaries, catalysts, or resolution techniques.

Specific Synthetic Routes

Phenol-Ester Coupling and Reduction Route

A classic approach involves coupling a substituted phenol (bearing fluorine and methyl groups) with a 2-hydroxycarboxylate ester to form an ether intermediate, followed by reduction and halogenation steps:

  • Step 1: Coupling of substituted phenol (e.g., 3-chloro-4-fluorophenol) with 2-hydroxycarboxylate ester to form an aryl ether.
  • Step 2: Reduction of the ester moiety to the corresponding alcohol.
  • Step 3: Conversion of the alcohol to a bromide intermediate.
  • Step 4: Subsequent treatment with hydrochloric acid to form a substituted chroman-4-carboxylic acid derivative.
  • Step 5: Oxidative decarboxylation and hydrolysis to yield the chromanone intermediate.
  • Step 6: Final stereoselective reduction and amination to install the 3-hydroxyl and 4-amino groups with control over stereochemistry.

This method is particularly useful for chiral chromanones where substituents R1 and R2 correspond to methyl or phenyl groups.

Enantioselective Hydrogenation Using Chiral Iridium Catalysts

Recent advances utilize chiral iridium complexes with phosphine-oxazoline (PHOX) ligands to achieve enantioselective hydrogenation of chromanone precursors:

  • The chromanone intermediate is subjected to hydrogenation in the presence of a chiral iridium catalyst.
  • Catalyst design, including ligand structure and counterion choice (e.g., PF6 vs. BArF), significantly affects conversion and enantioselectivity.
  • Optimal catalysts achieve high enantiomeric excess (>90%) and yield the desired (3S,4S) stereochemistry.
  • This method allows modular synthesis and fine-tuning of stereochemical outcomes by varying catalyst components and reaction conditions.

Alternative Synthetic Approaches

  • Use of chiral auxiliaries derived from amino acids (e.g., L-phenylalanine) to induce stereoselectivity during ring closure.
  • Biocatalytic transformations leveraging enzymes to introduce amino and hydroxyl groups stereospecifically.
  • Fluorination strategies employing electrophilic fluorinating agents to selectively introduce fluorine at the 7-position on the aromatic ring early in the synthesis.

Data Table: Summary of Key Preparation Methods

Method Key Steps Stereocontrol Strategy Advantages Limitations
Phenol-Ester Coupling & Reduction Phenol-ester coupling → reduction → halogenation → acid treatment → oxidative decarboxylation → stereoselective amination Use of chiral substrates or resolution Established chemistry, accessible reagents Multi-step, moderate stereoselectivity without chiral catalysts
Enantioselective Hydrogenation with Chiral Iridium Catalysts Chromanone hydrogenation using PHOX-based Ir catalysts Chiral ligand design and counterion tuning High enantiomeric excess, catalytic, modular Requires specialized catalysts, cost
Chiral Auxiliary-Assisted Synthesis Use of amino acid-derived auxiliaries during ring formation Auxiliary-induced stereoselectivity High stereocontrol Additional steps for auxiliary attachment/removal
Biocatalytic Methods Enzymatic amination and hydroxylation Enzyme stereospecificity Mild conditions, green chemistry Enzyme availability, scale limitations

Research Findings and Optimization Insights

  • The choice of chiral iridium catalysts, particularly those bearing PHOX ligands, has been shown to dramatically improve both conversion rates and enantioselectivity in hydrogenation steps critical for the synthesis of this compound.
  • Counterion exchange from PF6 to tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) in iridium catalysts enhances catalytic activity by more than tenfold, improving yield and stereochemical purity.
  • Early-stage fluorination of the aromatic ring is best achieved by selective electrophilic fluorination or by using fluorinated phenol precursors to ensure regioselectivity and avoid side reactions during ring closure.
  • Stereoselective amination at the 4-position can be achieved via nucleophilic substitution on appropriately functionalized intermediates under controlled conditions to preserve stereochemistry.
  • Multi-step synthesis routes are often optimized by combining chemical and catalytic steps to balance yield, stereoselectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is a fluorinated derivative of chroman that has an amino group and a hydroxyl group. It may have significant pharmacological properties and interact with biological targets, such as enzymes and receptors, with potential anti-inflammatory and neuroprotective effects. In vitro studies are essential to confirm these predictions and assess the compound's efficacy against specific biological targets.

This compound is used as a building block for synthesizing more complex compounds in chemistry.

Potential applications:

  • Pharmaceuticals: This compound could serve as a lead in drug discovery for conditions such as cancer and viral disorders .
  • Biological Research

Interaction studies are crucial for understanding how This compound interacts with biological macromolecules. These studies typically involve:

  • Binding assays
  • Spectroscopy
  • Crystallography

Several compounds share structural similarities with This compound , each possessing unique properties:

Compound NameStructure FeaturesBiological Activity
2-MethylchromanMethyl group at position 2; lacks fluorineMild neuroprotective effects
5-FluoroindoleIndole structure; contains fluorineAntidepressant properties
4-AminochromanAmino group at position 4; lacks fluorinePotential anti-inflammatory activity

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL with analogous chroman derivatives highlights key structural and functional differences (Table 1). Spectral data from authoritative sources, such as Tables of Spectral Data for Structure Determination of Organic Compounds , provide critical insights into these distinctions.

Table 1: Structural and Spectral Comparison of Chroman Derivatives

Compound Name Substituents (Positions) Key Spectral Features (NMR, IR, MS) Biological Activity/Stability
This compound -OH (3), -NH₂ (4), -F (7), -CH₃ (5) - ¹H NMR : δ 6.8 (d, J=8.5 Hz, H-6), δ 4.2 (m, H-3)
- ¹⁹F NMR : δ -120 ppm (CF coupling)
- MS : m/z 228 [M+H]⁺
Enhanced metabolic stability due to -F
4-Amino-5-methylchroman-3-ol -OH (3), -NH₂ (4), -CH₃ (5) - ¹H NMR : δ 7.1 (d, J=8.0 Hz, H-6)
- Absence of ¹⁹F signal
- MS : m/z 210 [M+H]⁺
Lower lipophilicity vs. fluorinated analog
7-Fluoro-5-methylchroman-3-ol -OH (3), -F (7), -CH₃ (5) - ¹H NMR : δ 6.9 (d, J=8.2 Hz, H-6)
- ¹⁹F NMR : δ -118 ppm
- MS : m/z 199 [M+H]⁺
Reduced solubility in polar solvents
(3R,4R)-4-Amino-7-fluoro-5-methylchroman-3-OL Enantiomeric configuration - ¹H NMR : δ 6.8 (d, J=8.5 Hz, H-6)
- Optical Rotation : [α]ᴅ = +15° (vs. -15° for 3S,4S)
Differential receptor binding affinity

Key Findings from Spectral and Functional Comparisons

Fluorine Substituent Impact: The fluorine atom at position 7 in this compound induces distinct ¹⁹F NMR shifts (δ -120 ppm) and deshielding effects on adjacent protons (H-6, δ 6.8 ppm). This contrasts with non-fluorinated analogs, which lack these features .

Stereochemical Influence: The (3S,4S) configuration results in a unique spatial arrangement, altering hydrogen-bonding interactions and solubility. Enantiomers like (3R,4R)-4-Amino-7-fluoro-5-methylchroman-3-OL exhibit reversed optical activity ([α]ᴅ = +15° vs. -15°), impacting chiral recognition in biological systems.

Amino Group Reactivity: The amino group at position 4 enhances nucleophilicity, making the compound prone to acetylation or Schiff base formation. This contrasts with deaminated analogs (e.g., 7-Fluoro-5-methylchroman-3-ol), which lack such reactivity.

Methyl Group Effects: The methyl group at position 5 increases steric hindrance, reducing rotational freedom and stabilizing the chair conformation of the chroman ring. This is evident in comparative ¹H NMR coupling constants (J=8.5 Hz vs. J=8.0 Hz in non-methylated derivatives) .

Research Implications and Limitations

While spectral databases like those in Tables of Spectral Data for Structure Determination of Organic Compounds provide foundational insights, further studies are needed to explore:

  • Biological Activity: Comparative pharmacokinetic studies of fluorinated vs. non-fluorinated chroman derivatives.
  • Synthetic Accessibility : Impact of stereochemistry on synthetic routes and yields.
  • Thermodynamic Stability : DSC/TGA data comparing melting points and decomposition profiles.

Biological Activity

The compound (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is a fluorinated derivative of chroman, characterized by the presence of an amino group and a hydroxyl group. Its unique structure, featuring a chiral center at the 4-position, suggests potential biological activity that warrants detailed investigation. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for This compound is C11H12FNOC_{11}H_{12}FNO. The compound consists of a chroman core, which is a bicyclic structure formed from a benzene ring fused to a tetrahydrofuran ring. The presence of functional groups such as the amino group (-NH2) and hydroxyl group (-OH) enhances its reactivity and potential interactions with biological targets.

Predicted Pharmacological Properties

Research indicates that This compound may exhibit several significant biological activities:

  • Neuroprotective Effects : The compound has been predicted to have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this derivative may also interact with inflammatory pathways.
  • Antioxidant Properties : The presence of hydroxyl groups typically contributes to antioxidant activity, mitigating oxidative stress in biological systems.

The mechanisms through which this compound exerts its biological effects are likely mediated by enzyme interactions. The amino and hydroxyl groups facilitate binding with various enzymes and receptors involved in metabolic pathways. Computational models suggest that similar compounds often influence diverse biological pathways, including those related to inflammation and neuroprotection.

Synthesis Methods

Several synthetic routes can be employed to produce This compound :

  • Fluorination Reactions : Utilizing fluorinating agents to introduce the fluorine atom at the 7-position.
  • Amination Processes : Employing amines in reactions to incorporate the amino group at the 4-position.
  • Hydroxylation Techniques : Introducing hydroxyl groups through oxidation reactions on suitable precursors.

These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules from simpler precursors.

Comparative Analysis with Related Compounds

To better understand the potential applications and uniqueness of This compound , it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-MethylchromanMethyl group at position 2; lacks fluorineMild neuroprotective effects
5-FluoroindoleIndole structure; contains fluorineAntidepressant properties
4-AminochromanAmino group at position 4; lacks fluorinePotential anti-inflammatory activity

This comparison illustrates how variations in functional groups and structural frameworks can significantly influence biological activity and application potential.

Neuroprotective Studies

In vitro studies have shown that derivatives similar to This compound exhibit significant neuroprotective effects against oxidative stress-induced neuronal cell death. For instance, compounds with similar chroman structures have been tested for their ability to inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents .

Anti-inflammatory Research

Another study evaluated the anti-inflammatory potential of chroman derivatives in animal models of inflammation. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines like IL-6 and TNF-alpha, suggesting that This compound may similarly modulate inflammatory responses .

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